3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Description
3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties. The structure includes a chromen-4-one core, a fluorophenoxy group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4O5/c1-9-14(26-10(2)24)8-7-13-15(25)17(18(19(21,22)23)28-16(9)13)27-12-5-3-11(20)4-6-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWGNKNZVQPJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C(F)(F)F)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a fluorophenol derivative with a suitable chromen-4-one precursor under acidic or basic conditions. The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using trifluoromethylating agents. The final step often involves acetylation to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The fluorophenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives
Scientific Research Applications
3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The fluorophenoxy and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The chromen-4-one core can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 3-(4-bromophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 3-(4-methylphenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Uniqueness
The presence of the fluorophenoxy group in 3-(4-fluorophenoxy)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to its analogs. The trifluoromethyl group further contributes to its stability and lipophilicity, making it a valuable compound in various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
